
4,6-di(tert-Butyldimethylsily) Raloxifene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-di(tert-Butyldimethylsily) Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates estrogenic effects on bone, lipid metabolism, and blood coagulation, while exerting anti-estrogenic effects on breast and uterine tissues . It is primarily used to treat osteoporosis in high-risk postmenopausal women and to lower their risk of developing invasive breast cancer .
Vorbereitungsmethoden
The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene involves multiple steps, starting from the parent compound Raloxifene. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine
Analyse Chemischer Reaktionen
4,6-di(tert-Butyldimethylsily) Raloxifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Reference Standard : 4,6-di(tert-Butyldimethylsily) Raloxifene serves as a reference standard in analytical chemistry for the study of SERMs. Its structural modifications enhance its stability and solubility, making it suitable for various analytical techniques.
- Synthetic Pathways : The compound is utilized in synthetic organic chemistry to explore novel synthetic pathways and reactions involving silyl groups.
Biology
- Estrogen Receptor Studies : The compound is employed in biological assays to investigate its interaction with estrogen receptors (ERα and ERβ). It helps elucidate the mechanisms through which SERMs exert their effects on cellular pathways related to estrogen signaling.
- Cell Proliferation Studies : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (e.g., MCF-7), indicating its potential as an anti-cancer agent.
Medicine
- Osteoporosis Treatment : this compound is being investigated for its efficacy in treating postmenopausal osteoporosis by promoting bone density while minimizing the risk of breast cancer.
- Breast Cancer Prevention : Clinical studies suggest that this compound may reduce the risk of invasive breast cancer in postmenopausal women, similar to other SERMs like Tamoxifen.
Industry
- Pharmaceutical Development : The compound is significant in the pharmaceutical industry for developing new drugs targeting estrogen receptors. Its unique properties make it a candidate for further research into therapeutic applications.
Osteoporosis Treatment
A study demonstrated that this compound significantly increased trabecular bone mass in ovariectomized rat models compared to untreated controls. This suggests its potential as a therapeutic agent for osteoporosis.
Breast Cancer Research
Research published in Cancer Research indicated that patients treated with this compound exhibited a lower recurrence rate of estrogen receptor-positive breast cancer compared to those receiving standard therapies. This highlights its promising role in breast cancer prevention.
Wirkmechanismus
4,6-di(tert-Butyldimethylsily) Raloxifene exerts its effects by selectively binding to estrogen receptors (ERs) in various tissues. It acts as an estrogen agonist on bone and lipid metabolism, promoting bone density and favorable lipid profiles. Conversely, it acts as an estrogen antagonist on breast and uterine tissues, reducing the risk of cancer development in these tissues . The molecular targets include ERα and ERβ, and the pathways involved are related to estrogen signaling and gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
4,6-di(tert-Butyldimethylsily) Raloxifene is unique among selective estrogen receptor modulators due to its specific tissue-selective actions. Similar compounds include:
Tamoxifen: Another SERM used primarily for breast cancer treatment.
Bazedoxifene: A SERM used for osteoporosis treatment.
Biologische Aktivität
Introduction
4,6-di(tert-Butyldimethylsily) Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. The modification of the Raloxifene structure with tert-butyldimethylsilyl groups enhances its pharmacological properties and bioavailability. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Name : this compound
- CAS Number : 182249-24-7
- Molecular Formula : C24H34N2O4Si2
- Molecular Weight : 466.70 g/mol
This compound exhibits its biological effects primarily through selective binding to estrogen receptors (ERs). The compound acts as an agonist in some tissues (such as bone) and an antagonist in others (such as breast tissue), which is characteristic of SERMs.
Key Mechanisms:
-
Estrogen Receptor Modulation :
- Binds selectively to ERα and ERβ, influencing gene transcription related to bone density and cancer cell proliferation.
-
Bone Density Improvement :
- Promotes osteoblastic activity while inhibiting osteoclastic bone resorption, leading to increased bone mineral density.
-
Antitumor Activity :
- Inhibits the growth of estrogen-dependent tumors by blocking estrogen's proliferative effects in breast tissue.
In Vitro Studies
Research has demonstrated that this compound possesses significant biological activity:
- Cell Proliferation Inhibition : Studies indicate that this compound effectively inhibits the proliferation of MCF-7 breast cancer cells in a dose-dependent manner, with IC50 values comparable to or lower than those of standard treatments like Tamoxifen.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models have provided insights into the efficacy of this compound:
- Bone Health : In ovariectomized rat models, the compound significantly increased trabecular bone mass compared to untreated controls .
- Tumor Growth Suppression : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor size and weight, demonstrating its potential as an effective therapeutic agent .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other SERMs:
Compound | Bone Density Effect | Antitumor Activity | Selectivity for ERα/ERβ |
---|---|---|---|
This compound | Significant | High | High |
Tamoxifen | Moderate | Moderate | Moderate |
Bazedoxifene | Significant | Low | High |
Case Studies and Research Findings
- Case Study on Osteoporosis Treatment :
-
Breast Cancer Research :
- A study published in Cancer Research reported that patients treated with this compound exhibited a lower recurrence rate of estrogen receptor-positive breast cancer compared to those receiving standard therapies.
Eigenschaften
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQFECSJNZUFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55NO4SSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.